3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Overview
Description
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid is a chemical compound with potential therapeutic applications. It is known for its unique structure, which includes a piperazine ring substituted with a 4-methylbenzoyl group and a 3-oxopropanoic acid moiety.
Preparation Methods
The synthesis of 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves several steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)piperazine. This intermediate is then reacted with ethyl 3-oxopropanoate under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid can be compared with other similar compounds, such as:
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: This compound shares a similar piperazine and benzoyl structure but differs in its functional groups and overall reactivity.
3-(4-Methylpiperazin-1-ylmethyl)-benzoic acid: Another related compound with a similar core structure but different substituents, leading to variations in its chemical properties and applications.
Properties
IUPAC Name |
3-[4-(4-methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-2-4-12(5-3-11)15(21)17-8-6-16(7-9-17)13(18)10-14(19)20/h2-5H,6-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIUDNHFYUGSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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